molecular formula C24H20ClN3O2S B12042647 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone CAS No. 477331-56-9

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone

Cat. No.: B12042647
CAS No.: 477331-56-9
M. Wt: 450.0 g/mol
InChI Key: OQZGCLVGEZDUQW-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone is a complex organic compound that features a triazole ring, a sulfanyl group, and various aromatic substituents

Preparation Methods

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with aromatic aldehydes.

    Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with thiol-containing reagents under suitable conditions.

    Attachment of the ethanone moiety:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted aromatic compounds.

Scientific Research Applications

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies investigating the mechanisms of action of triazole-containing compounds and their interactions with biological targets.

    Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets and modulating their activity. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone include other triazole derivatives and sulfanyl-containing compounds. These compounds share structural similarities but may differ in their specific substituents and overall biological activity. Examples of similar compounds include:

    5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives: These compounds have a thiadiazole ring instead of a triazole ring and exhibit different biological activities.

    4-methylphenyl triazole derivatives: These compounds share the triazole ring and methylphenyl substituent but may have different functional groups attached.

The uniqueness of this compound lies in its specific combination of substituents and the resulting biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

477331-56-9

Molecular Formula

C24H20ClN3O2S

Molecular Weight

450.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone

InChI

InChI=1S/C24H20ClN3O2S/c1-16-6-12-20(13-7-16)28-23(17-8-10-19(25)11-9-17)26-27-24(28)31-15-22(29)18-4-3-5-21(14-18)30-2/h3-14H,15H2,1-2H3

InChI Key

OQZGCLVGEZDUQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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